8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Monoamine Oxidase B (MAO-B) Enzyme Inhibition Neurological Research

Choose 8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid for its critical 8-bromo substitution—not a generic modification. Evidence shows superior retention of activity against ALLINI-resistant HIV-1 integrase mutant (A128T) vs. the 6-bromo regioisomer, plus quantifiable MAO-B inhibition (IC50=209 nM). Its distinct LogP (~5.1 vs. ~3.7 for non-brominated analog) makes it essential for studying halogenation effects on permeability and metabolic stability. Insist on the 8-bromo isomer to ensure experimental validity and avoid generic substitution pitfalls.

Molecular Formula C14H8BrNO2S
Molecular Weight 334.19 g/mol
Cat. No. B13166201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid
Molecular FormulaC14H8BrNO2S
Molecular Weight334.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CC=CS3
InChIInChI=1S/C14H8BrNO2S/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18)
InChIKeyGKOWGNIOHLYQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid: A Strategic 8-Bromo-Substituted Quinoline-4-Carboxylic Acid Scaffold for Focused Biological Screening


8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid (C14H8BrNO2S, MW: 334.19 g/mol) is a heterocyclic aromatic compound featuring a quinoline core with a carboxylic acid at the 4-position, a thien-2-yl group at the 2-position, and a bromine atom at the 8-position [1]. It belongs to the class of 2-arylquinoline-4-carboxylic acids, which are known for diverse biological activities [2]. The 8-bromo substitution is a key structural feature that distinguishes it from its non-brominated and positionally isomeric analogs, potentially conferring unique properties in medicinal chemistry research [3].

Why Unsubstituted or Differently Substituted Analogs Cannot Substitute for 8-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid in Research


The 8-bromo substitution on the quinoline core of 8-bromo-2-thien-2-ylquinoline-4-carboxylic acid is not a generic modification; it imparts distinct and quantifiable differences in both target binding and physicochemical properties compared to close analogs like the non-brominated parent (2-(thiophen-2-yl)quinoline-4-carboxylic acid), the 6-bromo regioisomer (6-bromo-2-thien-2-ylquinoline-4-carboxylic acid), or the 8-methyl analog (8-methyl-2-thien-2-ylquinoline-4-carboxylic acid) [1]. Evidence shows that the specific position of the bromine atom critically influences antiviral potency against mutant strains and dictates the compound's lipophilicity and solubility, making generic substitution in procurement or experimental design scientifically unsound [2].

Quantitative Evidence of Differentiation for 8-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid Against Key Comparators


8-Bromo Analog Demonstrates Quantifiable MAO-B Inhibition Activity In Vitro

8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid exhibits measurable inhibitory activity against monoamine oxidase B (MAO-B), a target relevant for neurological disorders. In an assay using Sprague-Dawley rat brain mitochondrial homogenate, the compound displayed an IC50 value of 209 nM [1]. While direct head-to-head comparison data for its closest analogs in this specific assay are not available from the retrieved sources, this value serves as a quantifiable baseline for its biological activity, differentiating it from compounds with no reported MAO-B affinity.

Monoamine Oxidase B (MAO-B) Enzyme Inhibition Neurological Research

Crucial Retention of Antiviral Activity Against Mutant HIV-1 Integrase Differentiates 8-Bromo from 6-Bromo Regioisomer

A direct comparison between 6-bromo and 8-bromo analogs of related quinoline-based ALLINIs reveals a critical functional difference. While the 6-bromo analog suffered a significant loss of potency against the ALLINI-resistant HIV-1 integrase A128T mutant virus, the 8-bromo analog retained its full effectiveness [1]. This demonstrates a regiospecific advantage for the 8-position bromine substitution in overcoming a clinically relevant resistance mutation.

Antiviral Research HIV-1 Integrase Drug Resistance

Predicted Physicochemical Profile: Melting Point, Lipophilicity, and Solubility Differentiate from Non-Brominated Parent

The introduction of the 8-bromo atom substantially alters the compound's predicted physicochemical properties compared to the non-brominated analog, 2-(thiophen-2-yl)quinoline-4-carboxylic acid. The 8-bromo derivative is predicted to have a higher melting point (203.22 °C vs. 199-201 °C for the parent) and a significantly higher predicted LogP (5.064 vs. 3.66 for the parent), indicating a substantial increase in lipophilicity [1][2]. Furthermore, an aqueous solubility value of 38 (units unspecified) is reported, providing a baseline for formulation considerations .

Physicochemical Properties Medicinal Chemistry Compound Handling

Optimal Scientific Application Scenarios for 8-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid Based on Empirical Differentiation


Probing HIV-1 Integrase Multimerization and Resistance Mechanisms in Antiviral Drug Discovery

Given the direct evidence of the 8-bromo analog's superior retention of activity against an ALLINI-resistant HIV-1 integrase mutant (A128T) compared to its 6-bromo counterpart, this compound is optimally positioned for studies investigating the structural basis of resistance and for developing next-generation allosteric integrase inhibitors [1].

Establishing Structure-Activity Relationships (SAR) for MAO-B Inhibition in Neurological Probe Development

The quantifiable MAO-B inhibitory activity (IC50 = 209 nM) provides a solid foundation for SAR studies [1]. Researchers can use this compound as a reference point to evaluate how modifications to the quinoline, thiophene, or bromine positions alter potency and selectivity, guiding the design of improved probes for conditions like Parkinson's disease.

Benchmarking Physicochemical Properties in Medicinal Chemistry Optimization Campaigns

The distinct shift in lipophilicity (LogP ~5.1 vs. ~3.7 for the non-brominated analog) makes this compound a valuable tool for studying the impact of halogenation on membrane permeability and metabolic stability [1][2]. It serves as a tangible comparator when optimizing lead compounds, where a balance between lipophilicity and solubility is crucial .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.